molecular formula C12H18O4 B1193925 1,4-Butanediol dimethacrylate CAS No. 2082-81-7

1,4-Butanediol dimethacrylate

Cat. No.: B1193925
CAS No.: 2082-81-7
M. Wt: 226.27 g/mol
InChI Key: XOJWAAUYNWGQAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Butanediol dimethacrylate is a chemical compound with the molecular formula C12H18O4. It is a diester of methacrylic acid and 1,4-butanediol. This compound is commonly used as a cross-linking agent in the production of polymers and coatings. It is characterized by its two methacrylate functional groups attached to a 1,4-butanediol backbone. The compound is a colorless liquid known for its low volatility and good resistance to chemicals and weathering .

Mechanism of Action

Target of Action

1,4-Butanediol dimethacrylate (BDDMA) is a low viscosity dimethacrylate monomer that is widely used as a crosslinker . It primarily targets polymer structures, functioning as an adhesion promoter and a hardener for PVC plastisols . Additionally, it acts as a coagent for peroxide crosslinking of elastomers .

Mode of Action

BDDMA interacts with its targets through a process known as crosslinking. In this process, BDDMA forms covalent bonds between polymer chains, creating a three-dimensional network of interconnected polymers. This crosslinking process enhances the mechanical properties of the polymer, including its strength and stability .

Biochemical Pathways

The synthesis of BDDMA involves a two-step process . The first step involves the formation of 1,4-butanediol dimethyl ether (BDM) from 1,4-butanediol and methanol . The second step involves the esterification of BDM with methacrylic acid in the presence of hydrogen to produce BDDMA .

Result of Action

The primary result of BDDMA’s action is the formation of a hardened, crosslinked polymer structure. This enhanced polymer structure has improved mechanical properties, including increased strength and stability . It’s important to note that bddma is a moderate skin sensitizer and can cause skin irritation and allergic skin reactions .

Action Environment

The action of BDDMA can be influenced by various environmental factors. For instance, the crosslinking process can be affected by temperature, with higher temperatures potentially accelerating the reaction . Additionally, BDDMA is readily biodegradable, suggesting that it can be broken down in the environment . It should be noted that bddma forms explosive mixtures with air on intense heating and can develop hazardous combustion gases or vapors in the event of fire .

Biochemical Analysis

Biochemical Properties

1,4-Butanediol dimethacrylate plays a significant role in biochemical reactions, particularly in the polymerization processes. It interacts with various enzymes and proteins, facilitating the formation of high-performance polymer foams and structured materials . The compound is known to interact with enzymes such as urethane dimethacrylate and proteins involved in the polymerization process, enhancing the stability and performance of the resulting polymers .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to influence cell function by inducing cell differentiation at toxic concentrations. The compound affects cell signaling pathways, gene expression, and cellular metabolism, primarily through alterations in glucose metabolism and mitochondrial dysfunction . Studies have demonstrated its impact on human pulp cells, highlighting its potential in dental applications .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzyme inhibition or activation. The compound’s mechanism of action involves the polymerization of methacrylic monomers, which never reaches completion, leading to the leakage of residual monomers into biological fluids . This incomplete polymerization can cause local and systemic adverse effects, including cytotoxicity and alterations in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the polymerization process of this compound is never complete, leading to the release of residual monomers over time . This release can result in adverse effects on cellular function, including cytotoxicity and mitochondrial dysfunction .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At high doses, the compound can induce toxic effects, including alterations in glucose metabolism and mitochondrial dysfunction . Studies have shown that the compound does not cause acute toxicity after oral and dermal exposure but can cause moderate allergic skin reactions . The threshold effects observed in these studies highlight the importance of dosage control in biomedical applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, including the biosynthesis of 1,4-butanediol. The compound interacts with enzymes such as 4-hydroxybutyryl-CoA reductase and alcohol dehydrogenase, influencing metabolic flux and metabolite levels . These interactions are crucial for the compound’s role in biochemical reactions and its impact on cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s moderate solubility in water and low volatility facilitate its distribution within biological systems . These interactions influence the compound’s localization and accumulation, affecting its overall activity and function.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These processes ensure that the compound exerts its effects at the appropriate cellular sites, enhancing its efficacy in biochemical reactions.

Preparation Methods

1,4-Butanediol dimethacrylate can be synthesized through the esterification of 1,4-butanediol with methacrylic acid. The reaction typically involves the following steps :

  • Combine 85.59 grams of methacrylic acid and 28 grams of 1,4-butanediol in a reaction vessel equipped with a water separator.
  • Add 1.14 grams of hydroquinone as a polymerization inhibitor and 51.12 grams of cyclohexane containing water.
  • Stir the mixture to dissolve the components and raise the temperature to 85°C.
  • Add 1.70 grams of HZSM-5 molecular sieve catalyst and heat the mixture to 125°C.
  • Maintain the reaction until no water is present in the water separator, indicating the completion of the reaction.

Industrial production methods often use similar esterification processes, with variations in catalysts and reaction conditions to optimize yield and purity .

Chemical Reactions Analysis

1,4-Butanediol dimethacrylate undergoes various chemical reactions, including:

    Polymerization: It can polymerize through free radical mechanisms, forming cross-linked polymers. Common initiators include benzoyl peroxide and azobisisobutyronitrile.

    Esterification: It can react with alcohols to form esters.

    Hydrolysis: Under acidic or basic conditions, it can hydrolyze to form methacrylic acid and 1,4-butanediol.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1,4-Butanediol dimethacrylate has a wide range of applications in scientific research and industry :

    Polymer Chemistry: Used as a cross-linking agent in the synthesis of high-performance polymers and polymer foams.

    Biomedical Engineering: Employed in the formulation of dental materials, adhesives, and sealants due to its excellent mechanical properties and adhesion.

    Material Science: Utilized in the creation of structured materials, such as silica colloidal crystal films, for advanced technological applications.

    Drug Delivery Systems: Investigated for its potential in developing hydrogels and scaffolds for controlled drug release and tissue engineering.

Comparison with Similar Compounds

1,4-Butanediol dimethacrylate is often compared with other dimethacrylate compounds, such as :

    1,3-Butanediol dimethacrylate: Similar in structure but with different physical properties and reactivity.

    Ethylene glycol dimethacrylate: Used in similar applications but with a different backbone structure.

    Triethylene glycol dimethacrylate: Offers different mechanical properties and solubility characteristics.

    1,6-Hexanediol dimethacrylate: Known for its flexibility and lower viscosity compared to this compound.

Each of these compounds has unique properties that make them suitable for specific applications, highlighting the versatility and importance of this compound in various fields.

Properties

IUPAC Name

4-(2-methylprop-2-enoyloxy)butyl 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O4/c1-9(2)11(13)15-7-5-6-8-16-12(14)10(3)4/h1,3,5-8H2,2,4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOJWAAUYNWGQAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OCCCCOC(=O)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

27813-90-7, 28883-57-0
Record name 1,4-Butanediol dimethacrylate homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27813-90-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Poly(oxy-1,4-butanediyl), α-(2-methyl-1-oxo-2-propen-1-yl)-ω-[(2-methyl-1-oxo-2-propen-1-yl)oxy]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28883-57-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID4044870
Record name Butane-1,4-diyl bis(2-methylprop-2-enoate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4044870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid; Water or Solvent Wet Solid, Liquid; [HSDB] Colorless liquid; [Aldrich MSDS]
Record name 2-Propenoic acid, 2-methyl-, 1,1'-(1,4-butanediyl) ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,4-Butanediol dimethacrylate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/1248
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Boiling Point

110 °C @ 3 MM HG
Record name 1,4-BUTANEDIOL DIMETHACRYLATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5467
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

1.011 @ 25 °C/15.6 °C
Record name 1,4-BUTANEDIOL DIMETHACRYLATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5467
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Liquid

CAS No.

2082-81-7
Record name Butanediol dimethacrylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2082-81-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Butanediol dimethacrylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002082817
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propenoic acid, 2-methyl-, 1,1'-(1,4-butanediyl) ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Butane-1,4-diyl bis(2-methylprop-2-enoate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4044870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetramethylene dimethacrylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.562
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,4-BUTANEDIOL DIMETHACRYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KX6732HE0U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 1,4-BUTANEDIOL DIMETHACRYLATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5467
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Synthesis routes and methods

Procedure details

788 kg of 1,4-butanediol, 2664 kg of methyl methacrylate (MMA), 0.123 kg of hydroquinone monomethyl ether as inhibitor and a mixture of 5 kg of calcium oxide, 1 kg of lithium hydroxide and 4 kg of water as catalyst are combined in a 6 m3 stirred tank reactor provided with agitator, steam heating, distillation column and condenser and the mixture is stirred while passing in air. To stabilize the column, a total of 151 kg of MMA containing 0.24 kg of hydroquinone monomethyl ether and 0.016 kg of 4-hydroxy-2,2,6,6-tetramethylpiperidin-1-oxyl in dissolved form are introduced into the column runback during the course of the reaction. The apparatus is heated to a temperature at the bottom of 96° C., with the column initially being operated under total reflux. As soon as the temperature at the top of the column drops to below 70° C., the methanol/MMA mixture is taken off at a reflux ratio of 2.5:1. The MMA stock in the reactor is supplemented by introduction of equal parts of MMA per part of methanol/MMA mixture taken off. Thus, a total of 1267 kg of MMA are introduced over a period of 5 hours. Over a period of 8 hours, the reflux ratio is adapted to the decreasing formation of methanol up to a value of 4.5:1. At a temperature at the bottom of 130° C., the reaction is complete and excess MMA is taken off under reduced pressure, with the pressure being gradually reduced to 100 mbar. When no more MMA distills off, the vacuum is broken. The contents of the tank, comprising the catalyst-containing 1,4-butanediol dimethacrylate, is admixed with 9 kg of bleaching earth and 6 kg of aluminium silicate (Perlite) as filter aid and freed of catalyst by washcoat filtration. The filtrate is fed into a continuous evaporator (area: 2 m2) having a rotating wiper system at a pressure of 15 torr and a vaporizer temperature of 142° C. A total of 1800 kg of 1,4-butanediol dimethacrylate are obtained from the bottom product:
Quantity
788 kg
Type
reactant
Reaction Step One
Quantity
2664 kg
Type
reactant
Reaction Step One
Quantity
5 kg
Type
catalyst
Reaction Step One
Quantity
1 kg
Type
catalyst
Reaction Step One
Name
Quantity
4 kg
Type
catalyst
Reaction Step One
Quantity
0.123 kg
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1,4-Butanediol dimethacrylate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1,4-Butanediol dimethacrylate
Reactant of Route 3
Reactant of Route 3
1,4-Butanediol dimethacrylate
Reactant of Route 4
Reactant of Route 4
1,4-Butanediol dimethacrylate
Reactant of Route 5
Reactant of Route 5
1,4-Butanediol dimethacrylate
Reactant of Route 6
Reactant of Route 6
1,4-Butanediol dimethacrylate
Customer
Q & A

Q1: What is 1,4-Butanediol Dimethacrylate primarily used for?

A1: this compound (1,4-BDMA) is primarily used as a crosslinking agent in the synthesis of polymers, particularly hydrogels and resins. [, , , , , ]

Q2: What makes 1,4-BDMA suitable as a crosslinking agent?

A2: Its two methacrylate groups allow it to react with other monomers, forming strong covalent bonds that create a crosslinked network within the polymer. This crosslinking significantly impacts the polymer's mechanical properties, swelling behavior, and thermal stability. [, , , , , ]

Q3: How does the concentration of 1,4-BDMA affect the properties of poly(2-hydroxyethyl methacrylate) hydrogels?

A3: Increasing the concentration of 1,4-BDMA generally leads to a decrease in equilibrium swelling and an increase in tensile and compressive strength of the hydrogels. This is due to the higher crosslink density created by the increased presence of 1,4-BDMA. []

Q4: Can 1,4-BDMA be used to create porous materials?

A4: Yes, 1,4-BDMA has been successfully employed in the creation of porous polymer foams. Techniques like emulsion templating and foamed emulsion templating utilize 1,4-BDMA to create foams with controlled pore size, shape, and connectivity. [, ]

Q5: Does 1,4-BDMA impact the thermal stability of the resulting polymers?

A5: Yes, incorporating 1,4-BDMA as a crosslinking agent generally enhances the thermal stability of polymers. For instance, fragrance microcapsules prepared using 1,4-BDMA demonstrated good thermal stability up to 100°C. []

Q6: What is the molecular formula of this compound?

A6: The molecular formula of 1,4-BDMA is C12H18O4.

Q7: What is the molecular weight of this compound?

A7: The molecular weight of 1,4-BDMA is 226.27 g/mol.

Q8: What spectroscopic techniques are commonly used to characterize 1,4-BDMA and polymers containing it?

A8: Commonly used techniques include Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR) spectroscopy, and gas chromatography (GC). These methods help analyze the chemical structure, composition, and purity of 1,4-BDMA and the polymers it forms. [, , , , , ]

Q9: What are some applications of 1,4-BDMA in the biomedical field?

A9: 1,4-BDMA is used in dental materials like composite resins and denture base materials. It also finds application in the synthesis of hydrogels for drug delivery, tissue engineering, and contact lenses. [, , , , , ]

Q10: Are there any environmental applications of 1,4-BDMA?

A10: Research has explored the use of 1,4-BDMA in creating carbon nanotube-based organogels for potential applications in oil recovery and environmental remediation. []

Q11: What are the potential toxicological concerns associated with 1,4-BDMA?

A11: 1,4-BDMA, like other methacrylate monomers, can be a skin sensitizer and may cause allergic contact dermatitis upon skin contact. [, , , ]

Q12: What precautions should be taken when handling 1,4-BDMA?

A12: Appropriate personal protective equipment, including gloves and eye protection, should be worn to minimize skin and eye contact. Adequate ventilation should be ensured in working areas. [, , , ]

Q13: Are there concerns regarding the leaching of 1,4-BDMA from dental materials?

A13: Yes, incomplete polymerization of dental resins containing 1,4-BDMA can lead to leaching of residual monomers into the oral cavity, potentially causing local adverse effects. [, , , ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.